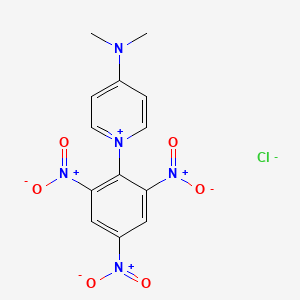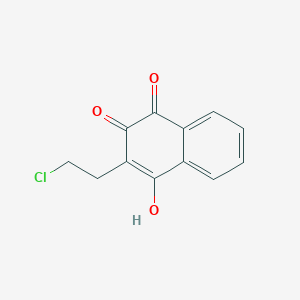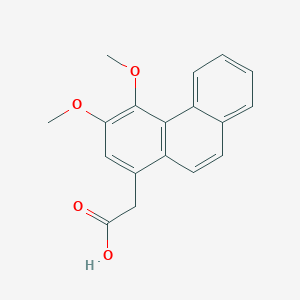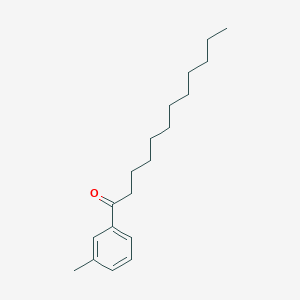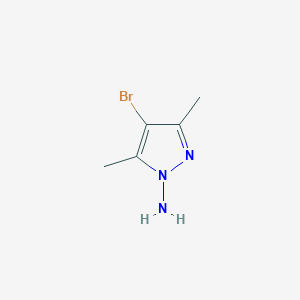![molecular formula C26H40N2O2 B14309971 5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine CAS No. 116229-45-9](/img/structure/B14309971.png)
5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a decyl chain and a phenyl group substituted with propoxypropoxy groups, making it a unique and versatile molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine typically involves multi-step organic reactions. One common method includes the coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate under ZnCl₂ catalysis . Another approach involves the use of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal in a metal- and solvent-free environment .
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic aromatic substitution reactions are prevalent due to the electron-deficient nature of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Organolithium reagents or halogenated pyrimidines.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-2,4-pyrimidinediamine: Another pyrimidine derivative with different substituents.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Known for its use in medicinal chemistry.
Uniqueness
5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine stands out due to its unique combination of a decyl chain and propoxypropoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
116229-45-9 |
|---|---|
Molekularformel |
C26H40N2O2 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
5-decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C26H40N2O2/c1-4-6-7-8-9-10-11-12-13-23-19-27-26(28-20-23)24-14-16-25(17-15-24)30-21-22(3)29-18-5-2/h14-17,19-20,22H,4-13,18,21H2,1-3H3 |
InChI-Schlüssel |
ULSFYRXAIYTYKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCC(C)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14309890.png)
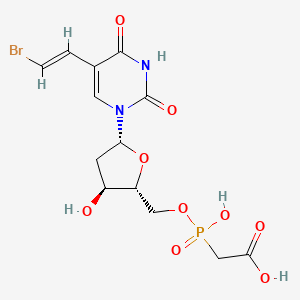
methanone](/img/structure/B14309898.png)
![4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one](/img/structure/B14309900.png)
